Stereoselective Antagonism of Atypical Cardiostimulant β-Adrenoceptors
Bupranolol exhibits stereoselective antagonism at atypical cardiostimulant β-adrenoceptors, a property not shared by propranolol. In pithed rat studies, S-(-)-bupranolol at 10 µmol kg⁻¹ shifted the dose-response curve of the atypical β-adrenoceptor agonist CGP 12177 to the right by a factor of 8.4, while the R-(+)-enantiomer had no effect [1]. This contrasts with propranolol, which is ineffective at blocking these receptors [1][2].
| Evidence Dimension | Antagonism of CGP 12177-induced chronotropic response |
|---|---|
| Target Compound Data | S-(-)-bupranolol 10 µmol kg⁻¹ shifted dose-response curve by factor of 8.4 |
| Comparator Or Baseline | Propranolol: No effect at atypical β-adrenoceptor |
| Quantified Difference | S-(-)-bupranolol demonstrates effective blockade, while propranolol is ineffective |
| Conditions | Pithed rat model; CGP 12177 agonist |
Why This Matters
This unique receptor interaction profile enables bupranolol to modulate cardiac function via a pathway that is completely insensitive to the classic non-selective beta-blocker propranolol, offering a distinct research tool for studying these receptors.
- [1] Bundkirchen, A., Brixius, K., Bölck, B., & Schwinger, R. H. G. (2002). Atypical cardiostimulant β-adrenoceptor in the rat heart: stereoselective antagonism by bupranolol but lack of effect by some bupranolol analogues. British Journal of Pharmacology, 139(8), 1548-1554. View Source
- [2] Kaumann, A. J. (1996). (-)-CGP 12177-induced increase of human atrial contraction through a putative third β-adrenoceptor. British Journal of Pharmacology, 117(1), 93-98. View Source
